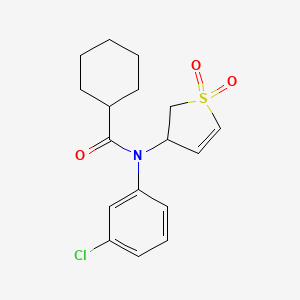
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H20ClNO3S and its molecular weight is 353.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on derivatives related to N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide focuses on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives. These derivatives have been synthesized and characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, X-ray diffraction studies. For instance, one study presented the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, highlighting the cyclohexane ring's chair conformation and molecular stabilization via intramolecular hydrogen bonding (Özer et al., 2009).
Crystal Structure Analysis
Crystal structure analysis of chlorophenylcarbamothioyl cyclohexanecarboxamide derivatives revealed detailed insights into their molecular conformation, including chair conformation of the cyclohexane ring and stabilization through intramolecular and intermolecular hydrogen bonds. For example, a study on N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide provided comprehensive details on its crystal structure, confirming the importance of hydrogen bonding in stabilizing the molecular structure and influencing the molecular packing within the crystal (Ozer et al., 2021).
Polymer Science
The incorporation of cyclohexanecarboxamide structures into polymers has been explored to modify polymer properties. Research on aromatic polyamides containing the cyclohexane structure has shown that these polymers exhibit high thermal stability and solubility in polar aprotic solvents. The polyamides were synthesized through direct polycondensation, leading to materials that could form transparent, flexible, and tough films. Such materials have potential applications in high-performance plastics and films due to their desirable thermal and mechanical properties (Hsiao et al., 1999).
Fluorescence Studies
Studies on the fluorescence quenching of carboxamide derivatives have also been conducted, providing insights into their photophysical properties. For example, the fluorescence quenching of ENCDTTC by aniline and carbon tetrachloride in various organic solvents was investigated, with findings suggesting models for understanding quenching mechanisms and calculating quenching rate parameters. Such studies are valuable in the fields of photochemistry and sensor development (Patil et al., 2013).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c18-14-7-4-8-15(11-14)19(16-9-10-23(21,22)12-16)17(20)13-5-2-1-3-6-13/h4,7-11,13,16H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSBVHQXXXVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

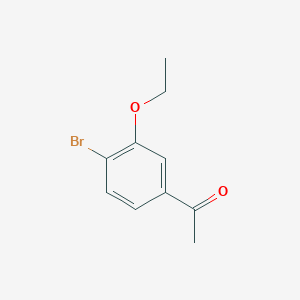
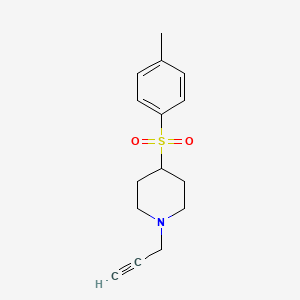
![4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2832999.png)

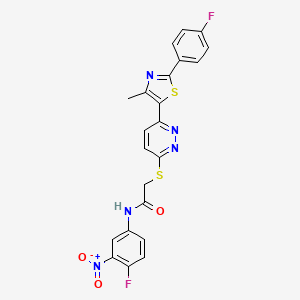
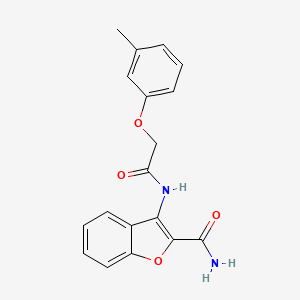
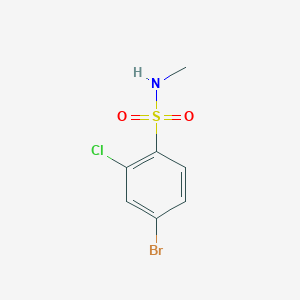
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)
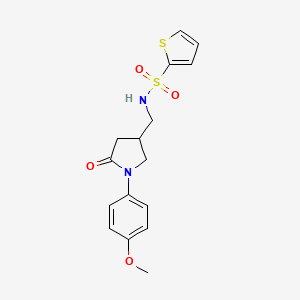
![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)